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Compound of Interest

Compound Name: 2-Ethyl-6-methylisonicotinic acid

CAS No.: 849226-46-6

Cat. No.: B3057766

Get Quote

Focus: 2-Ethyl-6-methylisonicotinic Acid in Kinase
Inhibitor Synthesis
Abstract
This application note details the synthetic handling of 2-Ethyl-6-methylisonicotinic acid (CAS

162516-72-1), a specialized building block employed in the discovery of Janus Kinase (JAK)

inhibitors and other heterocyclic APIs. While the pyridine core offers desirable physicochemical

properties (improved aqueous solubility vs. phenyl analogs), the 2,6-disubstitution pattern

creates significant steric shielding of the C4-carboxylic acid. We present validated protocols for

overcoming this hindrance using Propylphosphonic Anhydride (T3P) and Acid Chloride

activation, ensuring high-yield amide bond formation crucial for Structure-Activity Relationship

(SAR) studies.

Introduction & Pharmaceutical Relevance
2-Ethyl-6-methylisonicotinic acid represents a "privileged scaffold" in medicinal chemistry. Its

structural features serve specific functions in drug design:
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Lipophilic Anchoring: The 2-ethyl group provides a hydrophobic bulk often required to fill

specific pockets within an enzyme's active site (e.g., the ATP-binding pocket of kinases).

Metabolic Stability: Substitution at the 2- and 6-positions blocks the primary sites of

metabolic oxidation on the pyridine ring, extending the half-life of the final drug candidate.

Conformational Control: The steric bulk forces the resulting amide bond out of planarity with

the pyridine ring, potentially locking the molecule into a bioactive conformation.

However, these same features make the molecule a challenge in synthesis. Standard coupling

reagents (EDC/HOBt) often result in sluggish reaction rates and low conversion due to the

"steric wall" protecting the carbonyl carbon.

Chemical Profile
Property Data

Chemical Name 2-Ethyl-6-methylpyridine-4-carboxylic acid

CAS Number 162516-72-1

Molecular Weight 165.19 g/mol

pKa (Calculated) ~4.8 (COOH), ~3.5 (Pyridine N)

Solubility Soluble in DMSO, MeOH; Moderate in DCM

Key Challenge
Nucleophilic attack at C4-carbonyl is sterically

hindered.[1][2][3][4][5][6]

Mechanistic Insight: The Steric Challenge
The failure of standard coupling conditions is driven by the proximity of the ethyl and methyl

groups to the reaction center.

Standard Reagents (HATU/EDC): These form bulky active esters. The nucleophilic amine

cannot easily approach the bulky active ester due to the flanking substituents on the pyridine

ring.
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The Solution: We must use activation methods that generate smaller electrophiles (Acid

Chlorides) or use reagents that act as dehydrating agents without forming persistent, bulky

intermediates (T3P).

Steric Shielding Effect

Activation Strategy

2-Ethyl-6-methyl
isonicotinic acid

C4-Carbonyl
(Reaction Center)

2,6-Alkyl Groups
(Block Approach) Shields

Activation Method Reactive Species
T3P or SOCl2

Amide Product
+ Amine

Click to download full resolution via product page

Figure 1: Logical flow of steric hindrance necessitating specific activation strategies.

Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended for
Discovery)
Propylphosphonic anhydride (T3P) is the preferred reagent for discovery chemistry. It exhibits

low toxicity, easy workup (water-soluble byproducts), and high reactivity with hindered acids.

Reagents:

2-Ethyl-6-methylisonicotinic acid (1.0 equiv)

Amine partner (1.1 equiv)

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Workflow:
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Dissolution: In a dry reaction vial, dissolve 2-Ethyl-6-methylisonicotinic acid (100 mg, 0.60

mmol) and the amine (0.66 mmol) in anhydrous EtOAc (2 mL).

Base Addition: Add DIPEA (0.31 mL, 1.8 mmol) and stir at room temperature for 5 minutes.

Activation: Add T3P solution (0.76 mL, 1.2 mmol) dropwise.

Note: The reaction is exothermic. Ensure cooling if scaling up >1g.

Reaction: Stir the mixture at room temperature for 2 hours.

QC Check: If conversion is <50% by LCMS, heat to 60°C. The steric bulk often raises the

energy barrier.

Workup: Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL), sat. NaHCO3 (5 mL), and

brine (5 mL).

Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: Acid Chloride Method (Recommended for Scale-Up)
For multi-gram synthesis, converting the acid to the acid chloride is the most cost-effective and

robust method to overcome steric hindrance.

Reagents:

2-Ethyl-6-methylisonicotinic acid[7]

Thionyl Chloride (SOCl2)

Catalytic DMF (1-2 drops)

Dichloromethane (DCM)

Step-by-Step Workflow:

Chlorination: Suspend 2-Ethyl-6-methylisonicotinic acid (5.0 g) in dry DCM (25 mL).

Catalysis: Add 2 drops of dry DMF (catalyst).
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Reagent Addition: Add SOCl2 (1.5 equiv) dropwise at 0°C.

Reflux: Warm to room temperature, then reflux for 2 hours. The solution should become

clear, indicating formation of the acid chloride.

Evaporation: Concentrate in vacuo to remove excess SOCl2. Critical: Co-evaporate with dry

toluene twice to remove traces of thionyl chloride which can degrade the amine.

Coupling: Dissolve the crude acid chloride in DCM and add to a solution of the Amine +

Triethylamine at 0°C.

Quality Control & Analytical Methods
Due to the similar polarity of the pyridine acid and the resulting pyridine amide, rigorous HPLC

monitoring is required.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV at 254 nm (Pyridine ring absorption).

Data Interpretation:

Retention Time (RT): The acid will elute early (polar). The amide will elute significantly later

(lipophilic shift).

Common Impurity: Look for the ethyl ester if Ethanol was used in any workup step before the

acid chloride was fully quenched.

Troubleshooting Guide
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Observation Root Cause Corrective Action

Low Conversion (<20%)
Steric hindrance preventing

active ester attack.

Switch from HATU/EDC to

Protocol B (Acid Chloride).

Heat Protocol A to 60°C.

Epimerization (if amine is

chiral)

Over-activation or high

temperature.

Use T3P at 0°C; avoid Acid

Chloride method if the amine is

sensitive.

N-Oxide Formation
Oxidation during workup or

storage.

Avoid peroxides in solvents

(THF/Ether). Store under

nitrogen.

Precipitate in Reaction
Low solubility of the

zwitterionic acid.

Use DMF or NMP as solvent

instead of DCM/EtOAc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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